2-(Benzofuran-2-yl)-2,2-difluoroacetic acid
Description
Properties
Molecular Formula |
C10H6F2O3 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H6F2O3/c11-10(12,9(13)14)8-5-6-3-1-2-4-7(6)15-8/h1-5H,(H,13,14) |
InChI Key |
KUZPURXGGUMXOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of 2-Hydroxy-1,4-Diones
A practical and efficient method for de novo benzofuran synthesis involves the trifluoroacetic acid (TFA)-catalyzed cyclization and oxidative aromatization of 2-hydroxy-1,4-diones. This one-pot cascade reaction uses TFA as a catalyst and N-bromosuccinimide (NBS) as an oxidant to afford benzofuran derivatives in moderate to good yields. This approach is advantageous due to its operational simplicity and broad substrate scope, enabling access to various benzofuran frameworks relevant to 2-(benzofuran-2-yl)-2,2-difluoroacetic acid synthesis.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | 2-hydroxy-1,4-dione + TFA (catalyst) | Formation of dihydrobenzofuran intermediate |
| Oxidation | NBS (oxidant) | Aromatization to benzofuran core |
Rearrangement of 2-Hydroxychalcones
An alternative selective synthesis involves rearrangement of MOM-protected 2-hydroxychalcones followed by transformation of 2,3-dihydrobenzofuran intermediates under controlled acidic or basic conditions to yield benzofuran isomers. Using trifluoroethanol solvent with para-toluenesulfonic acid (p-TsOH) selectively generates 3-formylbenzofurans, which can be further modified to introduce fluorinated acetic acid groups.
Catalytic Approaches and Synthetic Enhancements
Lewis Acid Catalysis
Lewis acid catalysts such as trifluoromethanesulfonic acid (triflic acid) have been demonstrated to promote intramolecular cyclization reactions leading to benzofuran formation. This method can be adapted for substrates containing fluorinated groups or for subsequent functionalization steps.
Transition Metal Catalysis
Rhodium-based catalysts have been employed in benzofuran synthesis via C–H activation and annulation strategies. These methods allow the construction of benzofuran rings with diverse substitution patterns, including fluorinated groups, by using vinylene carbonate or substituted alkynyl benzenes as starting materials.
Representative Preparation Protocol (Literature-Inspired)
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Synthesis of 2-hydroxy-1,4-dione precursor | Aldol condensation of appropriate phenol with diketone | Moderate to good yields |
| 2 | Cyclization and aromatization | TFA (catalyst), NBS (oxidant), room temperature | Formation of benzofuran core |
| 3 | Halogenation at 2-position | NBS or other halogenating agents | Selective bromination |
| 4 | Conversion of difluoroacetic acid to acyl tosylate | Difluoroacetic acid + tosyl chloride, 75 °C, 3–5 h | Formation of activated intermediate |
| 5 | Coupling of benzofuran with acyl tosylate | Organic base (e.g., triethylamine), reflux | Formation of 2-(benzofuran-2-yl)-2,2-difluoroacetic acid |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| TFA-catalyzed cyclization/oxidation | 2-hydroxy-1,4-diones, TFA, NBS | One-pot, mild conditions, good yields | Requires access to 2-hydroxy-1,4-diones |
| Rearrangement of 2-hydroxychalcones | MOM protection, p-TsOH, CF3CHOH solvent | Selective isomer synthesis | Multi-step, sensitive conditions |
| Halogenation + acyl sulfonate coupling | Halogenating agent, tosyl chloride, base | Versatile for fluorinated acids | Requires halogenated intermediates |
| Rhodium-catalyzed annulation | Rhodium catalyst, vinylene carbonate, solvents | High regioselectivity, diverse substitution | Expensive catalysts, complex setup |
| Lewis acid catalysis | Triflic acid or TFA, phenolic substrates | Efficient cyclization | Sensitive to moisture, acid-sensitive groups |
Chemical Reactions Analysis
Types of Reactions: 2-(1-Benzofuran-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated or nitro-substituted benzofuran derivatives.
Scientific Research Applications
2-(1-Benzofuran-2-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the difluoroacetic acid group can inhibit enzymes involved in metabolic pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Electronic Effects: The difluoroacetic acid group (-CF₂COOH) in the target compound significantly lowers pKa compared to non-fluorinated analogs like benzofuran-2-carboxylic acid (pKa difference ~1.0–1.5 units) . This enhances its reactivity in nucleophilic reactions or metal-catalyzed couplings. Substituents on the aromatic ring (e.g., chlorine in 2-(2-chlorophenyl)-2,2-difluoroacetic acid) further modulate acidity and electronic density .
Synthetic Accessibility :
- Compounds with benzofuran cores (e.g., ) often require multi-step syntheses involving cyclization (e.g., FeCl₃-mediated reactions) or Pd-catalyzed cross-couplings. In contrast, phenyl analogs (e.g., 2-(3,5-difluorophenyl)-2,2-difluoroacetic acid) are synthesized via direct fluorination or SNAr reactions .
Physicochemical Properties :
- Lipophilicity : The benzofuran analog exhibits higher LogP (~2.1) than its 1,3-benzodioxole counterpart (LogP ~1.5) due to reduced polarity .
- Solubility : Derivatives with polar substituents (e.g., 1,3-benzodioxole in 13d) show improved aqueous solubility, making them preferable for biological applications .
Spectroscopic Data :
- ¹⁹F NMR : The CF₂ group in 2-(benzofuran-2-yl)-2,2-difluoroacetic acid resonates at δ ~-99.96 ppm (DMSO), consistent with other difluoroacetic acids (e.g., δ -102.4 ppm for 2-(2-acetamido-5-chlorophenyl)-2,2-difluoroacetic acid) .
- ¹³C NMR : The carbonyl carbon (C=O) appears as a triplet (J = 34.5 Hz) due to coupling with fluorine atoms .
Biological Activity
2-(Benzofuran-2-yl)-2,2-difluoroacetic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the benzofuran moiety along with difluorinated acetic acid derivatives suggests a range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of 2-(Benzofuran-2-yl)-2,2-difluoroacetic acid is with a molecular weight of approximately 218.16 g/mol. The structure includes a benzofuran ring, which is known for its diverse biological activities, and difluoroacetic acid, which enhances lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.16 g/mol |
| Lipophilicity | Increased due to difluorination |
| Potential Applications | Antimicrobial, anti-inflammatory |
Pharmacological Properties
Research indicates that compounds containing the benzofuran structure often exhibit significant pharmacological properties. Some notable activities include:
- Anti-inflammatory Effects : Benzofuran derivatives have shown promise in reducing inflammation through various pathways, including inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Studies have demonstrated that benzofuran derivatives can inhibit the growth of various bacterial and fungal strains. For instance, modifications to the benzofuran structure may lead to enhanced antifungal properties against pathogens like Fusarium oxysporum .
- Antidiabetic Potential : Some studies suggest that derivatives of benzofuran can act on G protein-coupled receptors (GPCRs), enhancing insulin secretion and reducing plasma glucose levels in diabetic models .
The mechanisms underlying the biological activities of 2-(Benzofuran-2-yl)-2,2-difluoroacetic acid may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : Interaction with GPCRs could mediate insulin secretion and influence metabolic pathways.
- Cellular Signaling Pathways : The compound might affect various signaling pathways that regulate cellular responses to stress or injury.
Antifungal Activity
A recent study evaluated the antifungal efficacy of several benzofuran derivatives against Fusarium oxysporum. The results indicated that while some compounds exhibited moderate activity, further structural modifications could enhance their efficacy .
Antidiabetic Effects
In a study involving diabetic rats, a derivative similar to 2-(Benzofuran-2-yl)-2,2-difluoroacetic acid was shown to significantly lower blood glucose levels during oral glucose tolerance tests (OGTT), indicating its potential as an antidiabetic agent .
Q & A
Q. Key Parameters :
- Temperature : Fluorination reactions require strict temperature control (e.g., −78°C to room temperature) to minimize side reactions.
- Catalysts : Acid catalysts (H₂SO₄) or bases (KOH) influence esterification/hydrolysis efficiency.
- Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures is critical for isolating high-purity products .
How can fluorination efficiency be optimized during the synthesis of 2-(Benzofuran-2-yl)-2,2-difluoroacetic acid?
Advanced Research Question
Fluorination efficiency depends on:
- Reagent Selection : DAST and Deoxofluor are preferred for selective α-fluorination, but their reactivity varies with substrate steric hindrance.
- Solvent Choice : Anhydrous conditions (e.g., dichloromethane or THF) prevent hydrolysis of fluorinating agents.
- Reaction Monitoring : TLC or GC-MS helps track fluorination progress and identify intermediates.
Q. Comparative Fluorinating Agents :
| Agent | Yield (%) | Side Reactions | Reference |
|---|---|---|---|
| DAST | 65–75 | Ester hydrolysis | |
| Deoxofluor | 80–85 | Minimal |
What analytical methods resolve structural ambiguities in 2-(Benzofuran-2-yl)-2,2-difluoroacetic acid derivatives?
Advanced Research Question
- X-ray Crystallography : Confirms stereochemistry and crystal packing, especially for polymorphic forms.
- NMR Spectroscopy : ¹⁹F NMR distinguishes between geminal and vicinal fluorine atoms (δ −110 to −125 ppm for CF₂ groups).
- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) validate functional groups .
What role does the benzofuran moiety play in the biological activity of this compound?
Basic Research Question
The benzofuran core enhances:
- Lipophilicity : Improves membrane permeability, critical for CNS-targeting drugs.
- π-Stacking Interactions : Facilitates binding to aromatic residues in enzyme active sites (e.g., kinases or proteases).
- Metabolic Stability : Resistance to oxidative degradation compared to simpler furan derivatives .
How does fluorination at the α-position affect the compound’s pharmacokinetic properties?
Advanced Research Question
- Metabolic Resistance : CF₂ groups reduce susceptibility to esterase-mediated hydrolysis, prolonging half-life.
- Electron-Withdrawing Effects : Stabilize the carboxylic acid moiety, lowering pKa (~2.5–3.0) and enhancing solubility at physiological pH.
- Bioavailability : Fluorination increases logP marginally but improves passive diffusion through membranes .
What purification and characterization strategies are recommended for isolating high-purity 2-(Benzofuran-2-yl)-2,2-difluoroacetic acid?
Basic Research Question
- Purification :
- Recrystallization : Use ethyl acetate/hexane (1:3) for high recovery.
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
- Characterization :
How can researchers address solubility challenges in biological assays for this compound?
Advanced Research Question
- Co-Solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffers.
- pH Adjustment : Neutralize the carboxylic acid with sodium bicarbonate to form water-soluble salts.
- Nanoparticle Formulations : Encapsulate in PEGylated liposomes to enhance dispersibility .
How should researchers validate bioactivity data given structural similarities to other fluorinated benzofuran derivatives?
Advanced Research Question
- Counter-Screening : Test against off-target receptors (e.g., GPCRs, ion channels) to rule out nonspecific interactions.
- Isosteric Replacements : Synthesize analogs with CF₂ replaced by CH₂ or CCl₂ to isolate fluorine-specific effects.
- Molecular Dynamics Simulations : Compare binding modes with homologous compounds to identify critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
